Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate

Description

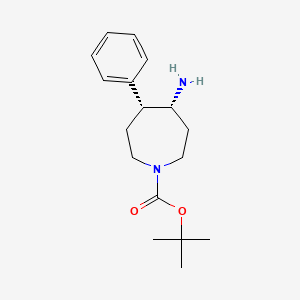

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate (CAS 1353989-57-7) is a chiral azepane derivative with the molecular formula C₁₇H₂₆N₂O₂. Its structure features a seven-membered azepane ring substituted with a tert-butyl carbamate group at position 1, an amino group at position 4, and a phenyl group at position 3. The stereochemistry at positions 4 and 5 is defined as R configurations, which critically influence its physicochemical and biological properties .

This compound is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly in the development of protease inhibitors and receptor modulators. Its tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Typical specifications include purity ≥95% (HPLC), molecular weight 290.4 g/mol, and solubility in polar organic solvents like dichloromethane and dimethylformamide .

Properties

IUPAC Name |

tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(15(18)10-12-19)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWHYSSQCWEGCN-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(CC1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](CC1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.

Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.

Reduction: The aldehyde group of the intermediate is reduced using sodium borohydride in methanol to obtain an alcohol.

Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

Formyl Group Introduction: A formyl group is introduced into the protected intermediate using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

Key Step:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate has the molecular formula and a molecular weight of 290.4 g/mol. The compound features a seven-membered nitrogen-containing heterocycle known as azepane, which is crucial for its biological activity.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as a building block for synthesizing biologically active molecules, including potential drug candidates. Its unique structure allows for modifications that can enhance pharmacological properties.

Organic Synthesis

It acts as an intermediate in the synthesis of complex organic molecules. Its reactivity can be exploited to create various derivatives with specific functionalities.

Biological Studies

The compound is utilized in studies examining the structure-activity relationships of azepane derivatives. It helps researchers understand how structural changes affect biological activity.

Industrial Applications

This compound can be employed in developing new materials with tailored properties for various applications.

The biological activity of this compound primarily arises from its interaction with molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic effects against diseases like cancer.

- Receptor Interaction : Its structure facilitates effective binding to certain receptors, influencing cellular signaling processes.

Mechanism of Action

The mechanism of action of tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be systematically compared to analogs through the following categories:

Structural Analogues and Stereochemical Variants

Key structural analogs include:

Tert-butyl (4S,5S)-4-amino-5-phenylazepane-1-carboxylate: The enantiomeric counterpart with inverted stereochemistry at positions 4 and 2.

Benzyl 4-amino-5-phenylazepane-1-carboxylate: Replaces the tert-butyl group with a benzyl carbamate.

Tert-butyl 4-amino-5-cyclohexylazepane-1-carboxylate: Substitutes phenyl with cyclohexyl for altered lipophilicity.

| Compound | Key Structural Variation | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Stability Under Acidic Conditions |

|---|---|---|---|---|

| Target compound (4R,5R) | Phenyl, tert-butyl | 290.4 | High | Stable (tert-butyl protection) |

| (4S,5S) enantiomer | Inverted stereochemistry | 290.4 | Similar | Similar stability |

| Benzyl-protected analog | Benzyl carbamate | 296.3 | Moderate | Less stable (benzyl cleavage) |

| Cyclohexyl-substituted analog | Cyclohexyl instead of phenyl | 296.5 | Low | Stable |

Rationale for Comparison : The lumping strategy groups compounds with shared core structures (e.g., azepane rings) but divergent substituents, enabling efficient analysis of trends in solubility, stability, and reactivity.

Physicochemical Properties

- Steric Effects : The tert-butyl group in the target compound provides superior steric protection compared to smaller carbamates (e.g., methyl), reducing susceptibility to enzymatic or acidic degradation .

- Aromatic vs. Aliphatic Substituents : The phenyl group enhances π-π stacking interactions in crystal lattices, as evidenced by SHELX-refined structures , whereas cyclohexyl analogs exhibit higher lipophilicity but lower crystallinity.

Biological Activity

Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry and biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

The compound is characterized by its unique azepane structure, which is integral to its biological activity. The synthesis typically involves several steps, starting from commercially available precursors. Key synthetic routes include:

- Formylation : Utilizing Vilsmeier formylation to introduce a formyl group.

- Reduction : Reduction of the aldehyde intermediate using sodium borohydride.

- Protection : Protecting hydroxyl groups to facilitate further reactions.

The final product is obtained through careful manipulation of reaction conditions to ensure high yield and purity.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator in biochemical pathways:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.

- Receptor Interaction : Its structure allows it to bind effectively to certain receptors, influencing cellular signaling processes.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that it can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 (Prostate) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of migration |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- In vitro studies on PC-3 prostate cancer cells revealed that treatment with this compound resulted in significant reductions in cell viability compared to controls. The study highlighted the compound's potential as a lead for developing new anticancer agents.

-

Neuroprotection Research :

- A recent investigation into neuroprotective properties showed that the compound mitigated oxidative damage in neuronal cell cultures exposed to toxins. This suggests a promising avenue for treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Tert-butyl (4R,5R)-4-amino-5-fluoroazepane | Fluorine substitution | Enhanced metabolic stability |

| Tert-butyl (4R,5R)-4-amino-5-methylazepane | Methyl substitution | Increased lipophilicity |

The presence of the phenyl group in this compound significantly influences its reactivity and biological interactions compared to its analogs.

Q & A

Q. What synthetic strategies are recommended for achieving high stereochemical purity in Tert-butyl (4R,5R)-4-amino-5-phenylazepane-1-carboxylate?

- Methodological Answer : The synthesis of stereochemically complex azepane derivatives often employs chiral auxiliaries or enantioselective catalysis. For example, tert-butyl-protected intermediates can be synthesized via nucleophilic substitution or reductive amination, with stereochemical control ensured by asymmetric hydrogenation or enzymatic resolution . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess, while X-ray crystallography (using SHELX for structure refinement) confirms absolute configuration .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : 1D H/C NMR and 2D COSY/NOESY to resolve stereochemistry and confirm substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns, with exact mass matching calculated values (e.g., 332.1017 g/mol for related structures) .

- X-ray Diffraction : Single-crystal analysis using SHELX-97 or SHELXL for bond-length validation and spatial arrangement .

Q. What safety protocols are essential during experimental handling?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact, as similar tert-butyl carbamates exhibit acute toxicity (Category 4) .

- In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). To reconcile:

Q. What strategies optimize synthetic yield while minimizing steric hindrance in the azepane ring?

- Methodological Answer : Steric effects in the 5-phenyl-substituted azepane can be mitigated by:

- Temperature Control : Lower reaction temperatures (0–5°C) during Boc-protection to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalytic Systems : Pd/C or Raney Ni for selective hydrogenation of nitro groups without ring distortion .

Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?

- Methodological Answer : Apply graph-set analysis (Etter’s formalism) to categorize H-bond patterns:

Q. How should researchers address batch-to-batch variability in NMR spectra?

- Methodological Answer : Variability may stem from residual solvents or tautomerism. Mitigation steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.